molecular formula C16H16Br2O6S2 B12509676 (Ethane-1,2-diylbis(oxy))bis(ethane-2,1-diyl) bis(5-bromothiophene-2-carboxylate)

(Ethane-1,2-diylbis(oxy))bis(ethane-2,1-diyl) bis(5-bromothiophene-2-carboxylate)

Cat. No.: B12509676
M. Wt: 528.2 g/mol
InChI Key: CKANIDCKXXQTTK-UHFFFAOYSA-N
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Description

(Ethane-1,2-diylbis(oxy))bis(ethane-2,1-diyl) bis(5-bromothiophene-2-carboxylate) is a complex organic compound with the molecular formula C16H16Br2O6S2 and a molecular weight of 528.23 g/mol . This compound is primarily used in research and has various applications in the fields of chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Ethane-1,2-diylbis(oxy))bis(ethane-2,1-diyl) bis(5-bromothiophene-2-carboxylate) typically involves multi-step organic reactions. The process begins with the preparation of ethane-1,2-diol, which is then reacted with ethylene oxide to form ethane-1,2-diylbis(oxy)ethane. This intermediate is further reacted with 5-bromothiophene-2-carboxylic acid under esterification conditions to yield the final product .

Industrial Production Methods

the synthesis process can be scaled up using standard organic synthesis techniques, ensuring proper reaction conditions such as temperature control, inert atmosphere, and purification steps to achieve high yield and purity .

Chemical Reactions Analysis

Types of Reactions

(Ethane-1,2-diylbis(oxy))bis(ethane-2,1-diyl) bis(5-bromothiophene-2-carboxylate) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile .

Scientific Research Applications

(Ethane-1,2-diylbis(oxy))bis(ethane-2,1-diyl) bis(5-bromothiophene-2-carboxylate) has several scientific research applications:

Mechanism of Action

The mechanism of action of (Ethane-1,2-diylbis(oxy))bis(ethane-2,1-diyl) bis(5-bromothiophene-2-carboxylate) involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (Ethane-1,2-diylbis(oxy))bis(ethane-2,1-diyl) bis(5-bromothiophene-2-carboxylate) lies in its specific bromine substituents, which can impart distinct chemical and biological properties compared to its chlorine or fluorine analogs. These differences can affect the compound’s reactivity, stability, and interactions with biological targets .

Properties

Molecular Formula

C16H16Br2O6S2

Molecular Weight

528.2 g/mol

IUPAC Name

2-[2-[2-(5-bromothiophene-2-carbonyl)oxyethoxy]ethoxy]ethyl 5-bromothiophene-2-carboxylate

InChI

InChI=1S/C16H16Br2O6S2/c17-13-3-1-11(25-13)15(19)23-9-7-21-5-6-22-8-10-24-16(20)12-2-4-14(18)26-12/h1-4H,5-10H2

InChI Key

CKANIDCKXXQTTK-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1)Br)C(=O)OCCOCCOCCOC(=O)C2=CC=C(S2)Br

Origin of Product

United States

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